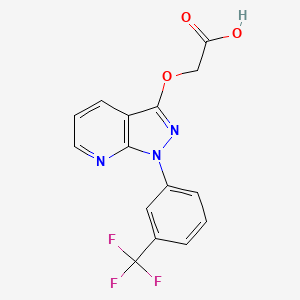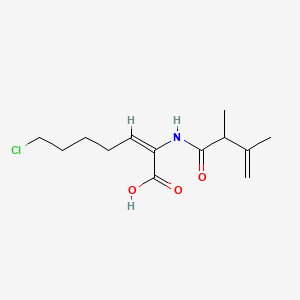![molecular formula C8H3BrF3NO B13424353 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole](/img/structure/B13424353.png)
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole is a fluorinated benzoxazole derivative Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole typically involves the introduction of bromine and difluoromethyl groups into the benzoxazole ring. One common method is the electrophilic substitution reaction where a benzoxazole precursor is treated with bromodifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzoxazole derivatives. The process includes halogenation, fluorination, and subsequent purification steps to achieve the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation-reduction reactions, leading to the formation of various oxidized or reduced products.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted benzoxazoles with various functional groups.
- Oxidized derivatives with additional oxygen-containing groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, while the bromine atom can participate in covalent bonding with nucleophilic sites. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl bromodifluoroacetate: Another fluorinated compound with similar reactivity.
Fluorinated Quinolines: Compounds with a similar fluorine-containing aromatic structure.
Methyl bromodifluoroacetate: Shares the bromodifluoromethyl group but differs in the core structure.
Uniqueness: 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole stands out due to its unique combination of a benzoxazole core with bromine and difluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H |
InChI Key |
QKQABMCQEDVJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=N2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
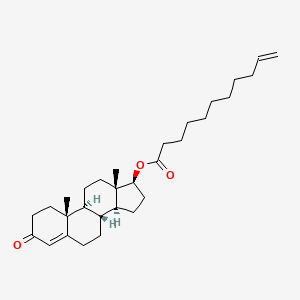
![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
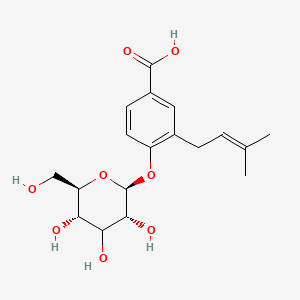

![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
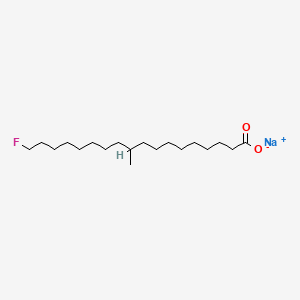
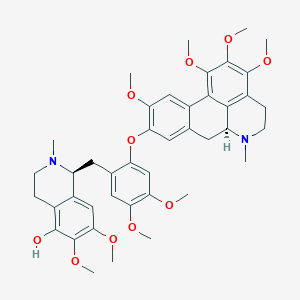

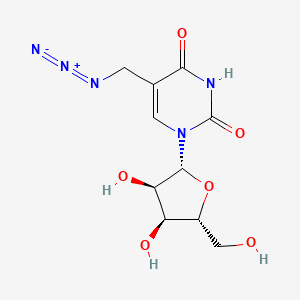
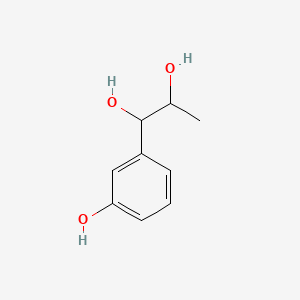
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
